2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Description

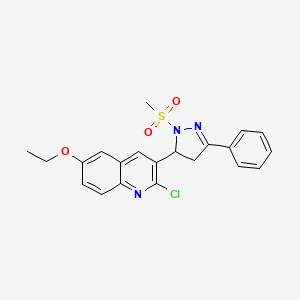

The compound 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a quinoline derivative with a complex substitution pattern. Its molecular formula is C₂₂H₂₂ClN₃O₃S, with an average molecular mass of 443.946 Da and a monoisotopic mass of 443.107040 Da . Key structural features include:

- Quinoline core: Substituted at position 2 with chlorine, position 6 with ethoxy, and position 3 with a 4,5-dihydro-1H-pyrazole ring.

- Pyrazole ring: The pyrazole is functionalized with a methylsulfonyl group at position 1 and a phenyl group at position 3.

Properties

IUPAC Name |

2-chloro-6-ethoxy-3-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O3S/c1-3-28-16-9-10-18-15(11-16)12-17(21(22)23-18)20-13-19(14-7-5-4-6-8-14)24-25(20)29(2,26)27/h4-12,20H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFOQZBHBGOAYSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the Chloro and Ethoxy Groups: Chlorination and ethoxylation can be achieved through nucleophilic substitution reactions using appropriate reagents like thionyl chloride and ethanol.

Formation of the Pyrazole Ring: The pyrazole ring can be introduced through a cyclization reaction involving hydrazine and a suitable diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chloro and ethoxy positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

- Molecular Formula : C22H22ClN3O4S

- Molecular Weight : 459.95 g/mol

The structure includes a quinoline core substituted with a chloro group, an ethoxy group, and a methylsulfonyl pyrazole moiety, which enhances its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of quinoline derivatives. The compound has demonstrated activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa.

Case Study Example :

A study published in RSC Advances investigated several quinoline derivatives for their antimicrobial properties. Compounds similar to 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline exhibited significant inhibition against tested microorganisms, indicating a potential role as future antibiotics .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6d | Mycobacterium smegmatis | 6.25 µg/mL |

| 9c | Pseudomonas aeruginosa | 12.50 µg/mL |

Anticancer Activity

The compound's structural features suggest it could interact with cancer cell pathways. Preliminary studies indicate that similar compounds have shown cytotoxic effects on various cancer cell lines.

Case Study Example :

Research on related quinoline derivatives has demonstrated their effectiveness against human cancer cell lines such as HCT-116 and MCF-7. These studies report IC50 values ranging from 1.9 to 7.52 µg/mL for various synthesized derivatives .

| Compound Type | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Quinoline Derivative | HCT-116 | 1.9 - 7.52 |

| Quinoline Derivative | MCF-7 | Not specified |

Anti-inflammatory Properties

Quinoline derivatives are also being studied for their anti-inflammatory effects. The presence of the methylsulfonyl group is thought to contribute to this activity by modulating inflammatory pathways.

Mechanism of Action

The mechanism of action of 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs. Methyl/Chloro at Position 6 : The ethoxy group in the target compound is bulkier and more electron-donating than the methyl or chloro substituents in analogs, which may alter binding affinity in hydrophobic pockets .

Pyrazole Ring Modifications

Key Observations :

- Phenyl vs. Thienyl/4-MePh : The phenyl group in the target compound provides a planar aromatic system, while thienyl () introduces sulfur-mediated electronic effects. The 4-methylphenyl substituent () increases lipophilicity, favoring interactions with hydrophobic targets .

Physicochemical and Structural Properties

Biological Activity

2-Chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 459.95 g/mol. The structure incorporates a quinoline core with various substituents that contribute to its biological activity.

Synthesis

This compound can be synthesized through multi-component reactions involving quinoline derivatives and pyrazole moieties. The synthesis typically involves the reaction of chlorinated quinoline derivatives with methylsulfonyl-substituted phenylpyrazoles under controlled conditions to yield the desired product.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline, including 2-chloro-6-ethoxy-3-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)quinoline, exhibit significant antimicrobial properties. For instance, a study reported that various synthesized quinoline derivatives showed excellent activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were notably lower than those of standard antibiotics, indicating a promising alternative in antimicrobial therapy .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 2-Chloro-6-Ethoxy... | 8 | Gram-positive |

| 2-Chloro-6-Ethoxy... | 16 | Gram-negative |

| Reference Drug | 32 | Standard |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was evaluated through in vitro assays measuring the inhibition of cyclooxygenase (COX) enzymes. The results indicated that the compound exhibits selective COX-2 inhibition with an IC50 value significantly lower than that of common anti-inflammatory drugs like celecoxib . This suggests its potential utility in treating inflammatory diseases.

Anticancer Activity

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). The cytotoxicity was assessed using the MTT assay, revealing that the presence of electron-withdrawing groups like chlorine enhances the anticancer activity of the compound .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| A549 | 10 | Foretinib |

| HT-29 | 12 | Doxorubicin |

| U87MG | 8 | Cisplatin |

Case Studies

- Antimicrobial Efficacy : A comparative study involving various quinoline derivatives highlighted that those containing methylsulfonyl groups exhibited superior antimicrobial activity compared to their unsubstituted counterparts. This was attributed to enhanced lipophilicity and membrane permeability .

- Anti-inflammatory Mechanism : A detailed investigation into the mechanism of action revealed that the compound effectively reduces prostaglandin synthesis by inhibiting COX enzymes, thereby mitigating inflammation in cellular models .

- Cytotoxicity Profiling : In a comprehensive screening of novel pyrazole derivatives against multiple cancer cell lines, compounds similar to 2-chloro-6-ethoxy... were identified as potent inhibitors of cell proliferation, particularly in hormone-dependent cancers .

Q & A

Q. What are the common synthetic routes for synthesizing 2-chloro-6-ethoxyquinoline derivatives, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives often employs methods like the Skraup reaction, Friedländer condensation, or 1,3-dipolar cycloaddition (click chemistry). For example, 2-chloro-3-substituted quinolines can be synthesized via 1,3-dipolar cycloaddition using Cu(I) catalysts, achieving high yields (~90%) under mild conditions . Key variables include temperature (optimal at 25–50°C), solvent polarity, and catalyst loading. Ethoxy group introduction typically involves nucleophilic substitution at the 6-position of the quinoline core, requiring anhydrous conditions to prevent hydrolysis .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, studies on analogous quinoline-pyrazole hybrids reveal bond lengths (e.g., C–Cl: ~1.73 Å) and angles (e.g., N–C–C: ~120°) consistent with sp² hybridization. Weak intermolecular interactions (C–H⋯N, C–H⋯π) stabilize the crystal lattice, with centroid–centroid distances of ~3.7 Å for aromatic stacking . Data refinement using SHELXTL software ensures accuracy (R factor < 0.05) .

Q. What spectroscopic techniques are critical for characterizing the dihydro-1H-pyrazole moiety in this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and IR spectroscopy are essential. The pyrazole ring protons resonate at δ 3.2–4.5 ppm (diastereotopic H due to restricted rotation), while the methylsulfonyl group shows distinct ¹³C signals at ~40 ppm (CH₃) and ~110 ppm (SO₂) . IR confirms sulfonyl groups via S=O stretches at 1150–1300 cm⁻¹. Conformational analysis of the dihydro-pyrazole ring is supported by NOESY correlations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between studies on similar quinoline derivatives?

Discrepancies in bond lengths/angles (e.g., C–C variations of ±0.02 Å) may arise from temperature-dependent conformational flexibility or crystallographic resolution limits. Statistical validation (e.g., Hirshfeld surface analysis) and comparative torsion angle plots (e.g., N3–C18–C19–C20: ~120° vs. 108° in different studies) help identify systematic errors . High-resolution data collection at 100 K minimizes thermal motion artifacts .

Q. What strategies optimize the regioselectivity of ethoxy and methylsulfonyl group incorporation during synthesis?

Regioselectivity is controlled by electronic and steric effects. For ethoxy substitution at the 6-position, electron-withdrawing groups (e.g., Cl at position 2) direct electrophilic substitution. Methylsulfonyl introduction at the pyrazole nitrogen requires protecting group strategies (e.g., tert-butoxycarbonyl) to prevent sulfonation at competing sites . Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and Fukui indices .

Q. How do structural modifications (e.g., substituents on the phenyl ring) correlate with biological activity?

Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) on the phenyl ring enhance interactions with hydrophobic enzyme pockets. For example, 3-methoxy-8-methylquinoline derivatives show improved binding to kinase targets due to increased π-stacking and hydrogen bonding . Bioactivity assays (e.g., IC₅₀ measurements) combined with docking simulations (AutoDock Vina) validate these correlations .

Q. What experimental designs are effective for studying the compound’s stability under varying pH and temperature conditions?

Stability studies use accelerated degradation protocols (ICH guidelines):

- pH stability : Incubate in buffers (pH 1–13) at 37°C, monitor via HPLC for decomposition products (e.g., quinoline hydrolysis to carboxylic acids).

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition onset temperatures (~200°C for methylsulfonyl groups) .

Randomized block designs with split-plot arrangements (e.g., trellis systems for variable isolation) improve statistical power .

Q. Methodological Notes

- Data contradiction resolution : Cross-validate crystallographic data with computational models (Mercury CSD) and multi-technique approaches (NMR + XRD) .

- Synthetic optimization : Use response surface methodology (RSM) to model reaction variables (temperature, catalyst ratio) and predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.